molecular formula C10H7F3N4O2 B1427635 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1292238-13-1

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1427635
M. Wt: 272.18 g/mol
InChI Key: XORZRGFSFQOHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the tetrazole family of compounds, which have been studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of oxadiazoles and their derivatives is a significant area of research. For instance, 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles are synthesized using reactions that involve 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides and 5-substituted 1H-tetrazoles, demonstrating the versatility of these compounds in chemical synthesis (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

Coordination Polymers and Network Structures

  • Complex coordination polymers have been prepared using similar compounds as ligands, indicating the potential of these compounds in designing new materials with unique properties (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
  • The crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate showcases hydrogen-bonding and π–π stacking interactions, forming a three-dimensional network. This highlights the significance of these compounds in the study of molecular interactions and crystal engineering (Li, Wu, Li, Zheng, & Guo, 2008).

Metal Complexes and Photoluminescence

  • Research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers demonstrates how ligand modifications can influence the structural and spectral properties of metal complexes. This is important for developing materials with specific optical and electronic properties (Song, Li, Song, Tao, Yu, Tong, & Bu, 2009).

Synthesis of Novel Compounds

Structural Studies

  • Studies such as the synthesis and structural analysis of tetrazolyl and tetrazolylidene complexes of gold help in understanding the formation and properties of novel organometallic compounds, which can have applications in catalysis and materials science (Gabrielli, Nogai, McKenzie, Cronje, & Raubenheimer, 2009).

properties

IUPAC Name

3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c1-5-14-15-16-17(5)8-3-6(9(18)19)2-7(4-8)10(11,12)13/h2-4H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORZRGFSFQOHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid
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3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid
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3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid
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3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid

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